N-methyl-4-(morpholinomethyl)benzenamine
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Overview
Description
N-methyl-4-(morpholinomethyl)benzenamine is an organic compound with the molecular formula C12H18N2O. It is a derivative of benzenamine, featuring a morpholine ring attached to the benzene ring via a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-4-(morpholinomethyl)benzenamine can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with N-allylmorpholine in ethanol at room temperature. This reaction proceeds via an aza-Michael reaction, leading to the formation of the desired morpholine derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(morpholinomethyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines and morpholine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-4-(morpholinomethyl)benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mechanism of Action
The mechanism of action of N-methyl-4-(morpholinomethyl)benzenamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
- N-methylbenzenamine
- 4-(morpholinomethyl)benzenamine
- N-methyl-4-nitrobenzenamine
Uniqueness
N-methyl-4-(morpholinomethyl)benzenamine stands out due to its unique combination of a morpholine ring and a methyl group attached to the benzene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-methyl-4-(morpholinomethyl)benzenamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholinomethyl group attached to a benzene ring, which is believed to contribute to its biological properties. The chemical structure can be represented as follows:
- Chemical Formula : C12H17N2O
- Molecular Weight : 205.28 g/mol
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives containing the 4-(aminomethyl)benzamide fragment have shown significant cytotoxicity against various cancer cell lines. The following table summarizes key findings:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4b | A549 | 1.539 | EGFR inhibition |
15a | NCI-H23 | 2.52 | Induction of apoptosis |
16a | NCI-H23 | 0.49 | Cell cycle arrest |
These results indicate that modifications to the benzene ring, such as the introduction of morpholinomethyl groups, enhance the cytotoxic effects against non-small cell lung carcinoma (NSCLC) cell lines .
Antiviral Activity
This compound and its analogs have also been evaluated for their antiviral properties, particularly against filoviruses like Ebola and Marburg. A study highlighted the efficacy of certain 4-(aminomethyl)benzamide derivatives, reporting EC50 values below 10 µM for both viruses:
Compound | Virus | EC50 (µM) | Metabolic Stability |
---|---|---|---|
CBS1118 | Ebola | <10 | High |
CBS1118 | Marburg | <10 | High |
These compounds demonstrated good metabolic stability in plasma and liver microsomes, indicating their potential as therapeutic agents for viral infections .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Receptor Tyrosine Kinases : The compound has shown potent inhibitory activity against several receptor tyrosine kinases, including EGFR and PDGFR, which are critical in cancer progression.
- Induction of Apoptosis : Studies indicate that some derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
- Viral Entry Inhibition : The compound's ability to inhibit viral entry mechanisms makes it a candidate for further development against viral pathogens.
Case Studies
In one notable case study, researchers synthesized a series of derivatives based on the morpholinomethylbenzene scaffold and evaluated their biological activities against various cancer cell lines and viruses. The findings suggested that specific substitutions on the benzene ring significantly influenced both cytotoxicity and antiviral activity.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-methyl-4-(morpholin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-13-12-4-2-11(3-5-12)10-14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3 |
InChI Key |
OELUZVAXTQPFAY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CN2CCOCC2 |
Origin of Product |
United States |
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